

# what are the physical and chemical properties of 4-acetyl-4'-chlorobiphenyl

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## Compound of Interest

Compound Name: 4-Acetyl-4'-chlorobiphenyl

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An In-Depth Technical Guide to the Physical and Chemical Properties of **4-acetyl-4'-chlorobiphenyl**

For professionals in the fields of chemical research and drug development, a thorough understanding of a compound's properties is paramount. This guide offers a detailed examination of **4-acetyl-4'-chlorobiphenyl** (4-AcCl-BP), an aromatic ketone with significant applications in organic synthesis and potential relevance in materials science and pharmaceutical development.[\[1\]](#)

## Compound Identification and Structure

**4-acetyl-4'-chlorobiphenyl** is an organic compound characterized by a biphenyl backbone.[\[1\]](#) This core structure consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with an acetyl group (-COCH<sub>3</sub>) at the para position (position 4), while the other ring bears a chlorine atom, also at the para position (position 4').[\[1\]](#) This specific substitution pattern gives rise to its systematic IUPAC name: 1-[4-(4-chlorophenyl)phenyl]ethanone.[\[1\]](#)[\[2\]](#)

The presence of the biphenyl structure, the electrophilic acetyl group, and the halogen substituent defines its chemical behavior and physical characteristics.

## Key Identifiers:

Identifier	Value
CAS Number	5002-07-3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	230.69 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	1-[4-(4-chlorophenyl)phenyl]ethanone <a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl <a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	NPGUSEJJVVVME-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>

## Physical Properties

The physical state and solubility of **4-acetyl-4'-chlorobiphenyl** are dictated by its relatively large, nonpolar biphenyl core and the presence of a polar carbonyl group and a halogen. Halogenated biphenyl compounds demonstrate clear trends in their physical properties that correlate with the size and polarizability of the halogen atom.[\[1\]](#)

As part of this series, the melting and boiling points of **4-acetyl-4'-chlorobiphenyl** are expected to fall between those of its fluoro- and bromo- analogs.[\[1\]](#) The melting points in the 4-acetyl-4'-halobiphenyl series increase progressively from the fluoro derivative (115-117 °C) to the iodo derivative (130-132 °C).[\[1\]](#)

## Table of Physical Properties:

Property	Value/Description	Source(s)
Appearance	White or pale brown solid/powder to crystal.	[4][5]
Melting Point	Between 117-130 °C (Estimated based on halo-analog trends).	[1]
Boiling Point	Boiling points for 4'-halo-biphenyl analogues range from 320-380 °C.	[1]
Solubility	Exhibits extremely low water solubility (<1 mg/L at 25°C). Soluble in organic solvents like toluene.	[1][6]

The low aqueous solubility is a critical factor in experimental design, particularly for biological assays, necessitating the use of organic co-solvents. This low solubility stems from the significant hydrophobic character of the chlorinated biphenyl backbone, which is not sufficiently counteracted by the polar acetyl group.[1]

## Chemical Properties and Reactivity

The chemical reactivity of **4-acetyl-4'-chlorobiphenyl** is governed by three primary functional regions: the two aromatic rings and the acetyl group's carbonyl center.

### Electrophilic Aromatic Substitution

Both phenyl rings can undergo electrophilic aromatic substitution, but their reactivity is influenced by the existing substituents.[1]

- Acetyl-Substituted Ring: The acetyl group is an electron-withdrawing group, which deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta positions relative to the acetyl group.[1]
- Chloro-Substituted Ring: The chlorine atom is also deactivating but is an ortho, para-director due to its lone pairs of electrons. Since the para position is occupied by the other phenyl

ring, substitution will be directed to the ortho positions.

## Nucleophilic Addition at the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic ( $\delta+$ ) and is a primary site for nucleophilic attack.<sup>[1]</sup> This allows for a range of reactions, including reductions to form an alcohol or reductive aminations to form amines, which are common strategies in the synthesis of pharmaceutical derivatives.

## Reactivity at the Chlorine Substituent

The carbon-chlorine bond is generally stable. However, under specific conditions, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), the chlorine atom can be replaced, allowing for the introduction of new functional groups. The reactivity of the C-X bond in such reactions follows the trend I > Br > Cl > F.<sup>[1]</sup>

## Radical Reactions

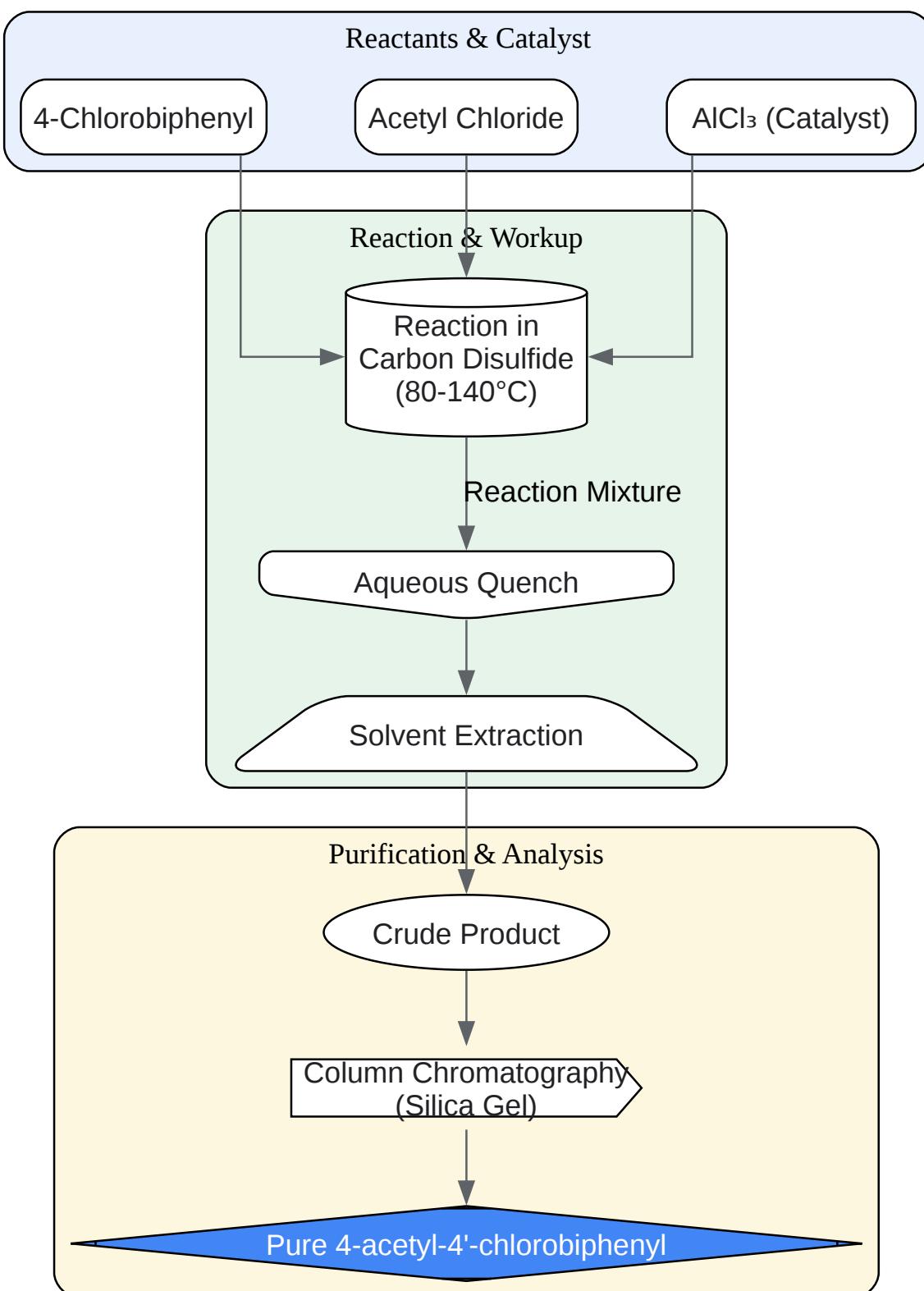
**4-acetyl-4'-chlorobiphenyl** can engage in radical reactions, especially when subjected to oxidative conditions or photochemical activation.<sup>[1]</sup> The benzylic protons on the methyl group of the acetyl moiety are susceptible to hydrogen abstraction, which can initiate further radical-mediated processes.<sup>[1]</sup>

## Synthesis and Purification

The synthesis of **4-acetyl-4'-chlorobiphenyl** is most commonly achieved via Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.<sup>[1]</sup>

## Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of **4-acetyl-4'-chlorobiphenyl** from 4-chlorobiphenyl.

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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

This reaction involves treating 4-chlorobiphenyl with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ), in a solvent like carbon disulfide.<sup>[1]</sup> Yields for this method are reported to be between 70% and 94%.<sup>[1]</sup>

## Purification Protocol: Column Chromatography

Column chromatography is a standard and effective method for purifying the crude product from the synthesis reaction.<sup>[1]</sup>

Objective: To separate the desired **4-acetyl-4'-chlorobiphenyl** from unreacted starting materials and synthetic byproducts.

Methodology:

- Stationary Phase Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a nonpolar solvent (e.g., hexane) to ensure a uniform and bubble-free packing. Causality: Silica gel is a polar adsorbent; its high surface area allows for effective separation of compounds based on polarity.
- Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel bed. Causality: Using a minimal volume ensures the sample starts as a concentrated band, leading to better separation.
- Elution: A gradient elution system of hexane and ethyl acetate is employed. The process starts with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased. Causality: Starting with low polarity allows less polar impurities to elute first. As polarity increases, the more polar product, **4-acetyl-4'-chlorobiphenyl**, will begin to move down the column and elute. This gradient approach provides finer separation than an isocratic (constant solvent mixture) elution.
- Fraction Collection: Eluent is collected in sequential fractions.
- Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

- Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid. Purity is typically assessed to be between 95% and 99%.[\[1\]](#)

## Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of **4-acetyl-4'-chlorobiphenyl**.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis and purity determination.[\[1\]](#)

Objective: To determine the purity of a synthesized batch of **4-acetyl-4'-chlorobiphenyl**.

Protocol:

- System: A reversed-phase HPLC system equipped with a UV-Vis detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size). Causality: A C18 column has a nonpolar stationary phase, which is ideal for retaining and separating hydrophobic molecules like **4-acetyl-4'-chlorobiphenyl** from more polar impurities.
- Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, often with 0.1% formic acid.[\[1\]](#) Causality: Acetonitrile is the organic modifier that elutes the compound from the C18 column. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and better peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm and 280 nm.[\[1\]](#) Causality: The aromatic rings in the biphenyl structure exhibit strong absorbance at these wavelengths, providing high sensitivity.
- Sample Preparation: Prepare a standard solution of ~1 mg/mL in acetonitrile.
- Injection Volume: 10  $\mu$ L.

- Analysis: The retention time of the major peak is compared to a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purities greater than 99% can be achieved and confirmed with this method.[1]

## Spectroscopic Data

While specific spectra for **4-acetyl-4'-chlorobiphenyl** are not readily available in public databases, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds such as 4-acetyl biphenyl and 4-chlorobiphenyl.[7][8]

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, likely in the range of 7.3 to 8.1 ppm. The methyl protons of the acetyl group would appear as a sharp singlet further upfield, around 2.6 ppm. The coupling patterns (doublets and triplets) of the aromatic protons would confirm the 4,4'-substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR would show a signal for the carbonyl carbon around 197 ppm. Aromatic carbons would appear between 127 and 145 ppm, and the methyl carbon would be around 26 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretch, typically found around  $1685\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  230. A characteristic isotopic pattern for the presence of one chlorine atom ( $\text{M}+2$  peak at  $\sim 33\%$  the intensity of the  $\text{M}^+$  peak) would be observed. A prominent fragment would be the loss of the methyl group ( $[\text{M}-15]^+$ ) at  $\text{m/z}$  215, and another for the acylium ion ( $[\text{M}-\text{CH}_3\text{CO}]^+$ ) at  $\text{m/z}$  43 or the biphenyl fragment itself.

## Applications and Future Directions

**4-acetyl-4'-chlorobiphenyl** serves primarily as an intermediate in organic synthesis.[1] Its structural motifs are found in various fields:

- Pharmaceuticals: The biphenyl structure is a known pharmacophore in several drug classes. The acetyl group provides a handle for further chemical modification to build more complex

molecules with potential biological activity.[1]

- Material Science: Biphenyl derivatives are investigated for their electronic properties and potential use in the development of new materials.[1]
- Environmental Science: As a chlorinated biphenyl, it can be used as a reference standard for the analytical detection and monitoring of polychlorinated biphenyls (PCBs) and their degradation products in environmental samples.[1]

Future research will likely focus on leveraging this compound as a building block for novel pharmaceuticals and functional materials. Further investigation into its metabolic pathways and toxicological profile is also warranted, given its structural relationship to the broader class of PCBs.[1]

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